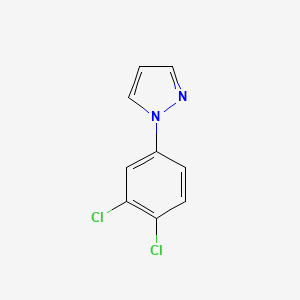

1-(3,4-dichlorophenyl)-1H-pyrazole

Description

Properties

Molecular Formula |

C9H6Cl2N2 |

|---|---|

Molecular Weight |

213.06 g/mol |

IUPAC Name |

1-(3,4-dichlorophenyl)pyrazole |

InChI |

InChI=1S/C9H6Cl2N2/c10-8-3-2-7(6-9(8)11)13-5-1-4-12-13/h1-6H |

InChI Key |

RAWYYAUKEAIOFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(N=C1)C2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aryl Group

1-(3,5-Dichlorophenyl)-4-(4,5-Dihydro-1H-Imidazol-2-yl)-1H-Pyrazole (Compound 3d)

- Structural Difference : The aryl group is 3,5-dichlorophenyl (vs. 3,4-dichlorophenyl), and a 4,5-dihydroimidazol-2-yl group replaces the hydrogen at the 4-position of the pyrazole.

- Key Data :

- Yield: 80%

- Melting Point: 83–84°C

- Spectroscopic Data:

- FT-IR: 3174–3079 cm⁻¹ (N-H stretching), 1629–1552 cm⁻¹ (C=N/C=C)

1-[(3-Chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole (CAS 1240568-40-4)

- Structural Difference : A 3-chloro-4-fluorophenylmethyl group is attached to the pyrazole, with a nitro substituent at the 3-position.

- Key Data :

Substituent Variations on the Pyrazole Ring

1-(3,4-Dichlorophenyl)-3,5-Dimethyl-4-(3-Nitrophenyl)-1H-Pyrazole (CAS 5791-70-8)

- Structural Difference : Methyl groups at the 3- and 5-positions and a 3-nitrophenyl group at the 4-position.

- Key Data :

1-(3,4-Dichlorobenzoyl)-3-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1H-Pyrazole (CAS 477712-59-7)

- Structural Difference : A benzoyl group at the 1-position and a 3-[(2,4-dichlorophenyl)methoxy]phenyl group at the 3-position.

- Key Data :

Physicochemical and Spectroscopic Comparison

| Property | 1-(3,4-Dichlorophenyl)-1H-Pyrazole | 3d (Imidazolyl Analog) | CAS 5791-70-8 (Nitrophenyl Analog) |

|---|---|---|---|

| Molecular Weight (g/mol) | ~248 (calculated) | 281.04 | 362.21 |

| Melting Point (°C) | Not reported | 83–84 | Not reported |

| IR Peaks (cm⁻¹) | N-H: ~3100; C-Cl: ~750 | 3174–3079; 1629–1552 | Not reported |

| $ ^1H $ NMR Features | Aryl-H: δ 7.5–8.0 | Aryl-H: δ 7.60–8.99 | Not reported |

Preparation Methods

Cyclocondensation of 3,4-Dichlorophenylhydrazine with 1,3-Dicarbonyl Compounds

A common and efficient method to synthesize 1-arylpyrazoles, including this compound, involves the reaction of 3,4-dichlorophenylhydrazine with 1,3-dicarbonyl compounds (such as 1,3-diketones or β-ketoesters) under cyclocondensation conditions. This reaction proceeds through hydrazone intermediate formation followed by ring closure to the pyrazole core.

Reaction conditions: Aprotic dipolar solvents (e.g., dimethylformamide, N-methyl-2-pyrrolidone) are preferred over protic solvents to improve yields and regioselectivity. Acidic additives such as concentrated hydrochloric acid can accelerate dehydration steps, facilitating cyclization at ambient temperature or mild heating.

Catalysts: Copper triflate and ionic liquids such as 1-butyl-3-methylimidazolium hexafluorophosphate have been reported to catalyze the formation of pyrazolines, which can be oxidized in situ to pyrazoles, achieving yields around 82% in one-pot reactions.

Example: Gosselin et al. demonstrated that cyclocondensation of aryl hydrazines with chalcones under copper triflate catalysis in ionic liquids affords 1,3,5-triarylpyrazoles efficiently, a method adaptable for 3,4-dichlorophenyl derivatives.

Condensation of 3,4-Dichlorophenylhydrazine with α,β-Unsaturated Carbonyl Compounds

Another route involves the reaction of 3,4-dichlorophenylhydrazine with α,β-unsaturated carbonyl compounds to form hydrazone intermediates, which cyclize to yield the pyrazole ring.

Reaction conditions: This can be conducted under acidic or basic conditions, often requiring heating (e.g., 60–75°C) for several hours.

Purification: The crude product is typically purified by extraction and flash chromatography using solvent mixtures such as ethyl acetate and hexanes in equal volumes.

Yield: Yields of up to 82% have been reported using this approach.

Copper(I)-Catalyzed Coupling Reactions

Copper(I)-catalyzed coupling of pyrazole precursors with 3,4-dichlorophenyl derivatives under mild conditions (35–50°C) in polar aprotic solvents like dimethyl sulfoxide (DMSO) has been utilized to improve regioselectivity and yields.

Catalyst: CuBr or other copper(I) salts.

Advantages: This method allows for selective formation of the 1-(3,4-dichlorophenyl) substitution pattern on the pyrazole ring.

Purification: Column chromatography and recrystallization are employed to enhance purity and yield.

Detailed Procedure Example

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 3,4-Dichlorophenylhydrazine + α,β-unsaturated carbonyl compound in ethanol | Heated at 60°C for 2 hours | Intermediate hydrazone formed |

| 2 | Reaction mixture heated to 75°C and stirred for 10 hours | Cyclization to pyrazole ring | 82 (isolated) |

| 3 | Extraction with chloroform and washing with saturated NaHCO3 | Removal of impurities | - |

| 4 | Drying over Na2SO4 and solvent removal under reduced pressure | Concentration of product | - |

| 5 | Flash chromatography with EtOAc:hexanes (1:1) | Purification | - |

This procedure yields this compound as an oil or crystalline solid, depending on conditions.

Analytical Characterization Supporting Preparation

Nuclear Magnetic Resonance (NMR): ^1H NMR confirms the substitution pattern and pyrazole ring formation. Characteristic signals include aromatic protons of the dichlorophenyl group and pyrazole protons.

High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight consistent with C9H6Cl2N2 (for pyrazole core), with observed m/z matching calculated values.

Chromatographic Purity: HPLC or TLC monitoring ensures reaction completion and product purity, with typical purity ≥95% after purification.

Research Findings and Optimization Notes

Solvent Effects: Aprotic dipolar solvents enhance reaction rates and yields compared to protic solvents.

Catalyst Reuse: Copper triflate catalysts in ionic liquids can be reused multiple cycles without significant loss of activity, improving cost-effectiveness.

Temperature Control: Mild heating (60–75°C) is sufficient to drive cyclization without decomposition.

Reaction Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is recommended to monitor reaction progress and optimize reaction time.

Yield Improvement: Using acid additives such as concentrated HCl accelerates dehydration and improves yield by facilitating cyclization.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Catalyst | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Cyclocondensation with 1,3-diketones | 3,4-Dichlorophenylhydrazine + 1,3-diketone | Ambient to 75°C, 10 hr | Cu(OTf) | DMF, ionic liquids | ~82 | One-pot, high regioselectivity |

| Condensation with α,β-unsaturated carbonyls | 3,4-Dichlorophenylhydrazine + α,β-unsaturated carbonyl | 60–75°C, 10 hr | None or acid | Ethanol | ~82 | Requires purification by chromatography |

| Copper(I)-catalyzed coupling | Pyrazole precursor + 3,4-dichlorophenyl derivative | 35–50°C | CuBr | DMSO | Variable (up to 90) | Mild conditions, regioselective |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,4-dichlorophenyl)-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Step 1 : React 1-(3,4-dichlorophenyl)hydrazine with a diketone (e.g., 1,3-diphenylpropane-1,3-dione) in ethanol under nitrogen atmosphere. Heat for 12 hours to form the pyrazole core .

- Step 2 : Optimize yield by controlling solvent polarity (ethanol or acetic acid), temperature (80–100°C), and reaction time (8–12 hours). Use column chromatography (silica gel, hexane/ethyl acetate) for purification .

- Critical parameters : Moisture-sensitive intermediates require inert gas (N₂/Ar) protection. Yields typically range from 70–85% .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound derivatives?

- Techniques :

- NMR : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions. For example, δ 8.99 (s, 1H) corresponds to the pyrazole proton adjacent to the dichlorophenyl group .

- FT-IR : Peaks at 3174–3079 cm⁻¹ (N–H stretch) and 1629–1552 cm⁻¹ (C=N/C=C) validate ring formation .

- X-ray crystallography : Resolve bond angles (e.g., C–N–C = 117.93°) and torsional parameters (e.g., Cl–C–C–Cl dihedral angles) to confirm stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of substituents on the pyrazole ring in modulating biological activity?

- Methodology :

- Step 1 : Synthesize derivatives with substituents at positions 3, 4, or 5 (e.g., imidazolyl, trifluoromethyl) and test in enzyme inhibition assays (e.g., kinase or protease panels) .

- Step 2 : Use comparative molecular field analysis (CoMFA) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ values. For example, electron-withdrawing groups (Cl, CF₃) enhance receptor binding affinity .

- Data interpretation : Plot 3D-QSAR models to prioritize substituents for lead optimization .

Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound derivatives across different experimental models?

- Approach :

- Step 1 : Validate assay conditions (e.g., pH, serum concentration) to rule out false positives in cell-based vs. cell-free systems .

- Step 2 : Cross-reference pharmacokinetic data (e.g., LogP, plasma protein binding) to explain discrepancies between in vitro potency and in vivo efficacy .

- Case study : A derivative showing µM activity in enzyme assays but no in vivo effect may suffer from poor bioavailability due to high LogP (>5) .

Q. How can computational modeling and in vitro assays be integrated to predict the mechanism of action of this compound derivatives?

- Workflow :

- Step 1 : Perform molecular docking (AutoDock Vina) against targets like GABA transporters or kinases. Prioritize compounds with docking scores < −8.0 kcal/mol .

- Step 2 : Validate predictions using radioligand binding assays (e.g., ³H-GABA uptake inhibition) or Western blotting for kinase phosphorylation .

- Example : A derivative with a docking score of −9.2 kcal/mol for the serotonin transporter showed 85% inhibition at 10 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.